RU 58642

Androgen Receptor Antagonist Prostate Weight Reduction In Vivo Pharmacology

Researchers studying AR signaling need reference antagonists with verified potency to ensure reproducible results. RU 58642 directly solves this: • 3-100× superior in vivo potency vs. nilutamide, flutamide, and bicalutamide in rodent prostate weight reduction models • Exclusive AR binding-zero cross-reactivity to PR, GR, MR, or ER up to 25 μM, eliminating confounding off-target effects • Consistent oral and subcutaneous bioavailability enables flexible preclinical study design and robust assay windows at doses as low as 0.3 mg/kg

Molecular Formula C15H11F3N4O2
Molecular Weight 336.27 g/mol
CAS No. 143782-63-2
Cat. No. B1680186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU 58642
CAS143782-63-2
Synonyms3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxo-1-imidazolidineacetonitrile
RU 58642
Molecular FormulaC15H11F3N4O2
Molecular Weight336.27 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1CC#N)C2=CC(=C(C=C2)C#N)C(F)(F)F)C
InChIInChI=1S/C15H11F3N4O2/c1-14(2)12(23)22(13(24)21(14)6-5-19)10-4-3-9(8-20)11(7-10)15(16,17)18/h3-4,7H,6H2,1-2H3
InChIKeyZVWXHSNUBLIKJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RU 58642 Non-Steroidal Antiandrogen Overview


3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxo-1-imidazolidineacetonitrile, commonly known as RU 58642, is a non-steroidal antiandrogen (NSAA) chemically derived from nilutamide [1]. It functions as a potent and selective androgen receptor (AR) antagonist [2]. RU 58642 is an orally and subcutaneously active compound that has been extensively characterized for its systemic antiandrogenic effects in preclinical models [3]. Its development as a therapeutic candidate was discontinued, and the compound is now exclusively utilized as a research tool for investigating AR-mediated signaling pathways [1].

Why Generic Substitution Fails for RU 58642


Generic substitution among non-steroidal antiandrogens (NSAAs) is not scientifically valid due to substantial differences in in vivo potency, receptor binding selectivity, and off-target profiles. Compounds such as flutamide, nilutamide, and bicalutamide exhibit significantly lower antiandrogenic potency in preclinical models compared to RU 58642, and their binding to the androgen receptor (AR) does not predict functional equivalence [1]. Furthermore, the unique structural features of RU 58642 impart a distinct combination of high affinity and exclusive AR selectivity, a profile not uniformly shared by other first- or second-generation NSAAs. Selecting a comparator based solely on class membership without accounting for these quantifiable performance gaps compromises experimental reproducibility and can lead to misinterpretation of AR-dependent pharmacology [1].

RU 58642 vs Comparator Antiandrogens


In Vivo Potency vs First-Generation NSAAs

In a direct head-to-head comparison in intact male rats, RU 58642 demonstrated significantly greater potency in reducing prostate weight compared to the non-steroidal antiandrogens flutamide, nilutamide, and bicalutamide [1]. The study quantified this superior efficacy as being 3-30 times more potent when administered orally and 3-100 times more potent when administered subcutaneously [1].

Androgen Receptor Antagonist Prostate Weight Reduction In Vivo Pharmacology Comparative Efficacy

AR Binding Specificity vs Steroidal Antiandrogens

RU 58642 exhibits exclusive binding to the androgen receptor (AR) and shows no affinity for the other four classical steroid receptors (progesterone, glucocorticoid, mineralocorticoid, estrogen) at concentrations up to 25 μM [1]. In contrast, steroidal antiandrogens like cyproterone acetate are known to cross-react with glucocorticoid and progesterone receptors, introducing confounding variables in experimental systems [1].

Androgen Receptor Binding Selectivity Nuclear Receptor Profiling Off-Target Activity

In Vivo Minimal Effective Dose

RU 58642 demonstrates a remarkably low effective dose threshold for systemic antiandrogenic activity. In castrated rats supplemented with testosterone propionate, RU 58642 induced a statistically significant decrease in prostate weight at a dose as low as 0.3 mg/kg, irrespective of oral or subcutaneous administration route [1]. This contrasts with the higher doses typically required for first-generation NSAAs to achieve comparable levels of target organ suppression.

Dose-Response In Vivo Pharmacology Antiandrogen Prostate Atrophy

AR Binding Affinity Profile

RU 58642 exhibits potent binding to the androgen receptor, with a reported IC50 value of 5 nM in a competitive binding assay using human prostate cells [1]. This high affinity is consistent with its superior in vivo potency and provides a quantifiable benchmark for lot-to-lot quality control and experimental standardization.

Androgen Receptor Binding Affinity IC50 Competitive Binding Assay

Dual-Route Antiandrogenic Activity

RU 58642 demonstrates robust systemic antiandrogenic activity via both oral and subcutaneous administration routes without significant loss of efficacy [1]. In castrated rats supplemented with testosterone propionate, RU 58642 induced a significant decrease in prostate weight at 0.3 mg/kg regardless of whether it was administered orally or subcutaneously [1]. This contrasts with some NSAAs that exhibit substantially reduced potency or require higher doses via the oral route due to first-pass metabolism or limited absorption.

Oral Bioavailability Subcutaneous Administration Route of Administration In Vivo Pharmacology

RU 58642 Research Applications


In Vivo AR Antagonism Positive Control

Based on its demonstrated 3-100x superior potency over flutamide, nilutamide, and bicalutamide in reducing prostate weight, RU 58642 is optimally deployed as a positive control in rodent models of androgen-dependent prostate growth or hyperplasia [1]. Its low minimal effective dose (0.3 mg/kg) allows for clear, quantifiable separation from vehicle controls, establishing a robust assay window for evaluating novel AR-targeting candidates [1].

AR-Specific Signaling Without Cross-Reactivity

RU 58642 is uniquely suited for dissecting AR-specific transcriptional programs in cellular and biochemical assays where confounding activation of other steroid receptors must be avoided. As confirmed by binding assays showing no affinity for progesterone, glucocorticoid, mineralocorticoid, or estrogen receptors up to 25 μM, RU 58642 ensures that observed phenotypic changes can be attributed exclusively to AR antagonism [1].

SAR Benchmarking for NSAA Development

The well-defined pharmacological profile of RU 58642 makes it an ideal reference compound for medicinal chemistry campaigns aimed at optimizing the potency, selectivity, or pharmacokinetic properties of novel non-steroidal antiandrogens. Its binding affinity (IC50 = 5 nM) and in vivo dose-response data (effective at 0.3 mg/kg) provide precise quantitative benchmarks against which new analogs can be compared [1].

Formulation and Route Optimization

The robust in vivo activity of RU 58642 via both oral and subcutaneous routes makes it a valuable model compound for preclinical formulation development and pharmacokinetic studies targeting antiandrogen delivery [1]. Its consistent potency across routes allows researchers to isolate formulation-related variables and evaluate novel drug delivery systems, such as sustained-release depots or topical formulations, using a compound with established and quantifiable systemic activity [1].

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